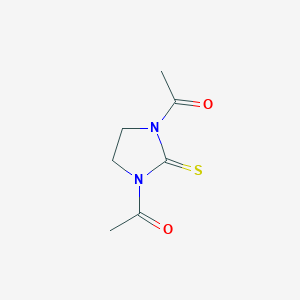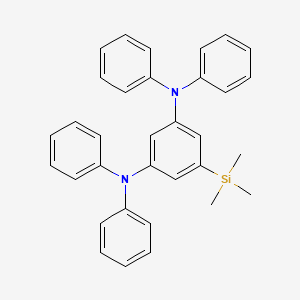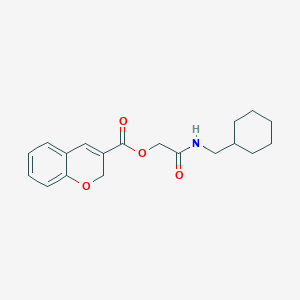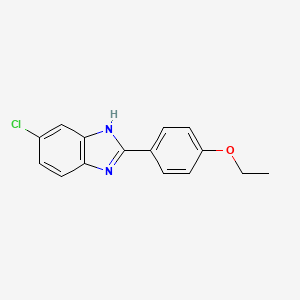
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring This compound, in particular, features a chlorine atom at the 5-position and an ethoxyphenyl group at the 2-position of the benzimidazole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Condensation Reaction: The starting materials, o-phenylenediamine and 4-ethoxybenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the benzimidazole core.
Halogenation: Chlorination is performed to introduce the chlorine atom at the 5-position of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents at specific positions on the benzimidazole ring.
科学的研究の応用
Chemistry: In chemistry, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
Proteins: Interaction with intracellular proteins can affect cellular processes.
類似化合物との比較
5-Bromo-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a bromine atom instead of chlorine.
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a methoxy group instead of ethoxy.
Uniqueness: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole stands out due to its specific combination of chlorine and ethoxy groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound in various applications.
特性
CAS番号 |
91437-84-2 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
LBFRGGPYFAVAQH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
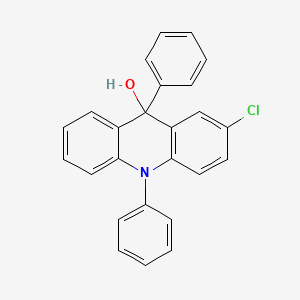
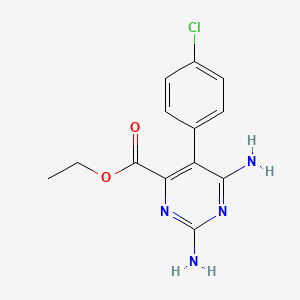
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
